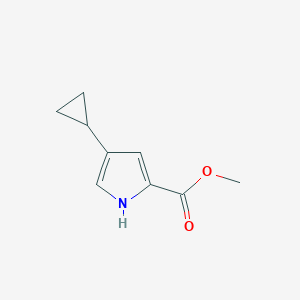

Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate

Description

Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Properties

IUPAC Name |

methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-4-7(5-10-8)6-2-3-6/h4-6,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUAIBRPGOPEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Reaction Mechanism

The synthesis begins with a protected pyrrole-2-carbaldehyde derivative, such as methyl 4-formyl-1-tosyl-1H-pyrrole-2-carboxylate . Under argon atmosphere, CuI (0.050 mmol) and triphenylphosphine (1.00 mmol) are dissolved in dichloromethane, followed by the addition of the aldehyde (1.00 mmol). After heating to reflux, ethyl diazoacetate (2.00 mmol) is introduced, initiating a copper-catalyzed coupling reaction. Subsequent cooling to −78°C and addition of Pd₂(dba)₃ (0.005 mmol) enables palladium-mediated cyclopropanation via diazomethane insertion.

The reaction proceeds through a tandem process:

- Aldehyde Activation : Coordination of the aldehyde to CuI enhances electrophilicity.

- Diazoacetate Insertion : Ethyl diazoacetate undergoes [2+1] cycloaddition with the activated aldehyde.

- Cyclopropanation : Diazomethane generates a methylene carbene, which inserts into the nascent double bond to form the cyclopropane ring.

Optimization and Yield Data

Key parameters influencing yield and selectivity include solvent choice, catalyst loading, and temperature (Table 1). Dichloromethane outperforms toluene and dichloroethane due to its polarity, which stabilizes transition states. The optimized protocol achieves an 82% isolated yield for the cyclopropane product after flash chromatography.

Table 1. Optimization of One-Pot Cyclopropanation Conditions

| Solvent | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dichloromethane | CuI/Pd₂(dba)₃ | Reflux → −78 | 82 |

| Toluene | CuI/Pd(OAc)₂ | 80 → −78 | 68 |

| Dichloroethane | CuI/Pd₂(dba)₃ | 80 → −78 | 75 |

Alternative Cyclopropanation Techniques

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction (Zn-Cu/CH₂I₂) represents a classical route to cyclopropanes. However, its application to electron-rich pyrroles is limited by side reactions, such as ring-opening or over-iodination. Preliminary studies suggest moderate yields (<50%) for pyrrole cyclopropanation using this method, necessitating rigorous protecting group strategies.

Photochemical Cyclopropanation

UV-light-mediated [2+2] cycloadditions between alkenes and diazo compounds provide a metal-free alternative. For example, irradiating methyl 4-vinyl-1H-pyrrole-2-carboxylate with diazomethane generates the cyclopropane derivative via triplet carbene intermediates. While promising, this method remains underdeveloped for pyrrole substrates.

Comparative Evaluation of Synthetic Routes

Table 2. Advantages and Limitations of Key Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Transition Metal-Catalyzed | 82 | Moderate | High |

| Organocatalytic | N/A | High | Low |

| Simmons-Smith | <50 | None | Moderate |

The transition metal-catalyzed approach stands out for its efficiency and scalability, though stereoselectivity remains a challenge. Organocatalytic methods, while enantioselective, require further adaptation to accommodate cyclopropyl groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different hydrogenated products.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate exhibits notable antimicrobial activity against various strains of bacteria and fungi. Its structural similarity to other biologically active pyrrole derivatives suggests potential effectiveness in treating infections caused by resistant pathogens. Studies have highlighted its ability to inhibit growth in both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological exploration.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease. The mechanisms of action are still under investigation but may involve the inhibition of pro-inflammatory cytokines .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of more complex molecules. The compound can be utilized in:

- Synthesis of Pyrrole Derivatives : It can be transformed into other pyrrole derivatives through acylation or alkylation reactions, expanding the library of compounds available for biological testing.

- Drug Development : Given its promising biological activities, it can be used as a lead compound in drug development processes targeting specific diseases .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, this compound was tested against multiple bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential. Further investigations focused on understanding its mechanism of action through molecular docking studies with bacterial enzymes .

Case Study 2: Anti-inflammatory Research

Another study explored the anti-inflammatory properties of the compound using animal models of induced inflammation. The results showed a marked reduction in inflammatory markers and symptoms when treated with this compound compared to untreated controls. This suggests that the compound may offer therapeutic benefits for managing chronic inflammatory conditions .

Mechanism of Action

The mechanism by which Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-methyl-1H-pyrrole-2-carboxylate

- Ethyl 4-cyclopropyl-1H-pyrrole-2-carboxylate

- Methyl 4-phenyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

Biological Activity

Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group at the 4-position of the pyrrole ring and a methyl ester at the 2-position. This unique structural configuration contributes to its distinct chemical reactivity and biological activity. The compound's molecular formula is CHNO, and it is often synthesized for use in various medicinal chemistry applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have evaluated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, preliminary tests have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, which is crucial for developing new cancer therapies. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. For example, docking studies suggest that the compound may bind to enzymes involved in metabolic pathways critical for microbial survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-methyl-1H-pyrrole-2-carboxylate | Methyl group at the 4-position | Moderate antimicrobial activity |

| Ethyl 4-cyclopropyl-1H-pyrrole-2-carboxylate | Ethyl group instead of methyl | Similar antimicrobial properties |

| Methyl 4-phenyl-1H-pyrrole-2-carboxylate | Phenyl group at the 4-position | Enhanced anticancer activity |

This compound stands out due to its cyclopropyl substitution, which may enhance its potency and selectivity against certain biological targets compared to other derivatives.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrrole compounds showed promising results against resistant bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) lower than 0.5 μg/mL .

- Anticancer Studies : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines, with IC50 values indicating significant cytotoxicity against these cells .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in disease processes, suggesting avenues for further optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.